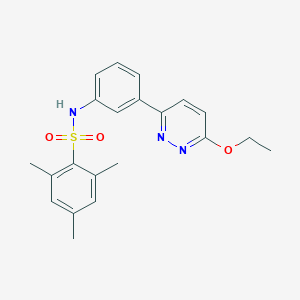![molecular formula C17H22N2O2 B2639171 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 898420-03-6](/img/structure/B2639171.png)
3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this typically belong to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the presence of a carbonyl group can lead to reactions like nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined using various analytical techniques. For example, the melting point, molecular formula, and yield can be determined experimentally .Scientific Research Applications
Synthesis and Characterization of Complexes for Polymerization : The compound and its derivatives have been utilized in synthesizing aluminum and zinc complexes. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ɛ-caprolactone, a process important in materials science for creating biodegradable polymers (Qiao, Ma, & Wang, 2011).
Synthesis of Heterocycles with Biological Properties : Research has demonstrated methods for preparing 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]-quinoline-2-carboxylic acid alkylamides, with studies highlighting their anti-inflammatory and diuretic activities (Ukrainets, Bereznyakova, & Mospanova, 2007).
Synthesis of Quinoxaline Derivatives : Another study focused on an efficient and green method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. This synthesis process used dimethyl sulfoxide as both a reactant and a solvent, highlighting its utility in organic chemistry (Xie et al., 2017).
Antibacterial and Anticoagulant Activities : New heterocyclic compounds attached to the pyridinecarboxamide moiety, including derivatives of pyridine, quinoline, and coumarin, were synthesized and showed a wide range of antibacterial activities (Nabila, Dalia, & Hissana, 2017). Additionally, pyrrolo[3,2,1-ij]quinoline-1,2-diones were synthesized and evaluated for their inhibitory activity against blood coagulation factors Xa and XIa, showcasing their potential in medical applications (Novichikhina et al., 2020).
Mechanism of Action
properties
IUPAC Name |
3,3-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)10-14(20)18-13-7-11-5-4-6-19-15(21)9-12(8-13)16(11)19/h7-8H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFLKTWIFJRSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)
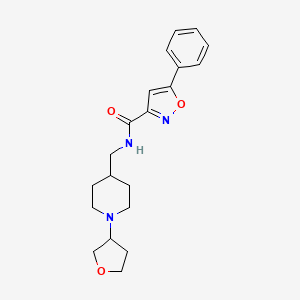
![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)
![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)
![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)
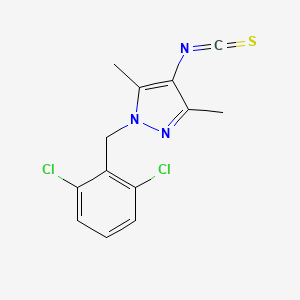
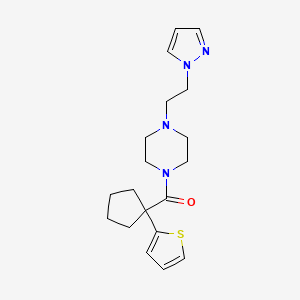
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)
![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)
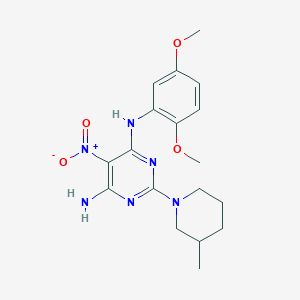
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
